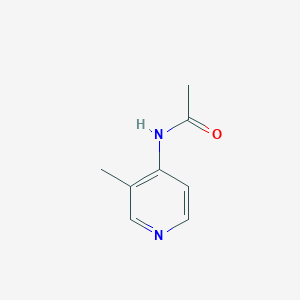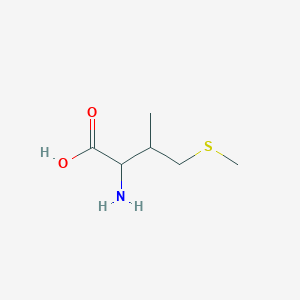
6-Hydroxyquinoline-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Hydroxyquinoline-5-carboxamide (6-HQC) is a chemical compound that has gained significant attention in scientific research due to its diverse applications in various fields. It is a derivative of quinoline and has a molecular formula of C10H8N2O2. 6-HQC is a white crystalline powder that is soluble in organic solvents such as ethanol and chloroform but insoluble in water.
Wirkmechanismus
The mechanism of action of 6-Hydroxyquinoline-5-carboxamide is not fully understood. However, it is believed to form stable complexes with metal ions, thereby preventing their interaction with other molecules. This property makes it an excellent candidate for metal ion detection and chelation.
Biochemische Und Physiologische Effekte
Studies have shown that 6-Hydroxyquinoline-5-carboxamide has antioxidant properties, which make it useful in the prevention of oxidative stress-related diseases. It has also been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 6-Hydroxyquinoline-5-carboxamide is its high sensitivity and selectivity for metal ion detection. It also has a low detection limit, making it suitable for trace metal ion detection. However, 6-Hydroxyquinoline-5-carboxamide has limitations such as its poor water solubility, which makes it difficult to use in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the use of 6-Hydroxyquinoline-5-carboxamide in scientific research. One possible direction is the development of new metal ion detection methods using 6-Hydroxyquinoline-5-carboxamide. Another direction is the use of 6-Hydroxyquinoline-5-carboxamide as a chelating agent in the preparation of metal complexes for catalytic and biological applications. Additionally, 6-Hydroxyquinoline-5-carboxamide could be used in the development of new antimicrobial agents.
Conclusion
In conclusion, 6-Hydroxyquinoline-5-carboxamide is a versatile chemical compound that has numerous applications in scientific research. Its ability to detect and chelate metal ions makes it a valuable tool in various fields. Further research is needed to fully understand its mechanism of action and to explore its potential applications in the future.
Wissenschaftliche Forschungsanwendungen
6-Hydroxyquinoline-5-carboxamide has been extensively studied for its various applications in scientific research. It has been used as a fluorescent probe for the detection of metal ions such as copper, zinc, and iron. 6-Hydroxyquinoline-5-carboxamide has also been used as a chelating agent in the preparation of metal complexes for catalytic and biological applications.
Eigenschaften
CAS-Nummer |
104612-30-8 |
|---|---|
Produktname |
6-Hydroxyquinoline-5-carboxamide |
Molekularformel |
C10H8N2O2 |
Molekulargewicht |
188.18 g/mol |
IUPAC-Name |
6-hydroxyquinoline-5-carboxamide |
InChI |
InChI=1S/C10H8N2O2/c11-10(14)9-6-2-1-5-12-7(6)3-4-8(9)13/h1-5,13H,(H2,11,14) |
InChI-Schlüssel |
JXMHUCCIOCFOCH-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC(=C2C(=O)N)O)N=C1 |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2C(=O)N)O)N=C1 |
Synonyme |
5-Quinolinecarboxamide,6-hydroxy-(9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


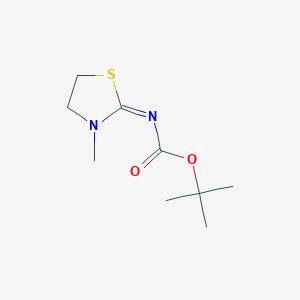
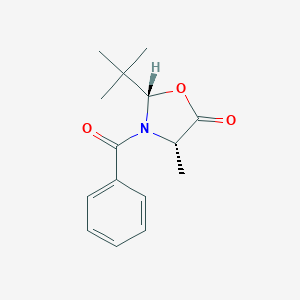


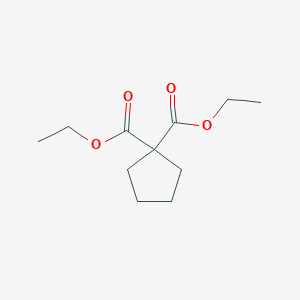
![6-[(tert-butyldimethylsilyl)oxy]-1H-indole](/img/structure/B12634.png)
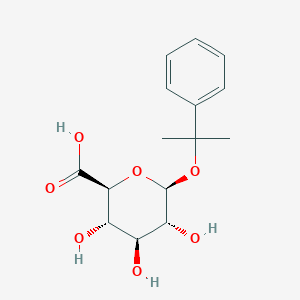
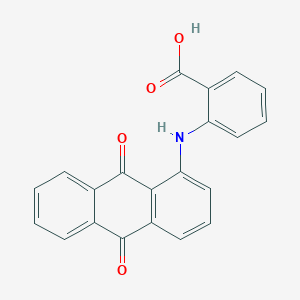


![[2-acetyloxy-4-[(E)-3-oxo-3-(2-oxopyrrolidin-1-yl)prop-1-enyl]phenyl] acetate](/img/structure/B12652.png)
